(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate
Description
Chemical Structure and Nomenclature
The IUPAC name bis(2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate precisely describes its molecular architecture. The central quaternary nitrogen atom is bonded to three groups: two 2-hydroxyethyl chains ($$-CH2CH2OH$$), one 2-(stearoyloxy)ethyl group ($$-CH2CH2OCOC{17}H{35}$$), and a formate anion ($$HCOO^-$$). This configuration creates an amphiphilic structure where the stearoyloxy chain (18-carbon fatty acid derivative) provides hydrophobic character, while the hydroxyethyl groups and formate anion contribute to hydrophilic interactions.
Table 1: Structural comparison with related quaternary ammonium salts
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Benzalkonium chloride | $$ C{21}H{38}ClN $$ | 340.0 | Benzyl, dimethyl, alkyl chain |
| Cetrimonium bromide | $$ C{19}H{42}BrN $$ | 364.5 | Trimethyl, hexadecyl chain |
| (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate | $$ C{23}H{47}NO_{5} $$ | 417.6 | Hydroxyethyl, stearoyloxy, formate |
The ester linkage in the stearoyloxy group ($$-OCOC{17}H{35}$$) introduces hydrolytic sensitivity under extreme pH conditions, while the hydroxyethyl groups enable hydrogen bonding with solvents or substrates. X-ray crystallography of analogous compounds reveals that such structures adopt folded conformations in the solid state, with alkyl chains packing into lamellar arrangements.
Historical Development in Ionic Liquid Research
Quaternary ammonium-based ionic liquids emerged as a research focus in the 1990s following breakthroughs in air-stable ionic liquids like 1-ethyl-3-methylimidazolium tetrafluoroborate. Early ionic liquids prioritized electrochemical stability, but by the 2000s, attention shifted to functionalized cations for specific applications. The incorporation of ester groups into quaternary ammonium cations, as seen in (2-hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate, became prominent after 2010, driven by demands for biodegradable surfactants and solvent-free reaction media.
Key milestones include:
- 2001 : First demonstration of ionic liquids as high-performance lubricants, highlighting their tunable viscosity.
- 2011 : Patent filings for quaternary ammonium ionic liquids with ether-functionalized side chains, enabling lower melting points.
- 2016 : Structural studies confirming that hydroxyl groups on cations enhance hydrogen bonding with carboxylate anions, improving thermal stability.
This compound exemplifies the "third generation" of ionic liquids, where cations are engineered to provide dual functionality—acting as both solvents and catalysts in green chemistry applications.
Position Within Quaternary Ammonium Formate Salts
Among quaternary ammonium formates, this compound occupies a unique niche due to its asymmetrical substitution pattern. Unlike simpler salts like tetramethylammonium formate ($$ (CH3)4N^+HCOO^- $$), which exhibit limited solubility in organic phases, the stearoyloxy group enables micelle formation in aqueous solutions. Comparative studies show:
- Cation Hydrophobicity : The $$ C_{18} $$ chain increases logP (octanol-water partition coefficient) by 3.2 units compared to ethyl-substituted analogs.
- Thermal Stability : Decomposition onset at 218°C, outperforming chloride-based quaternary salts by ~40°C due to strong cation-anion interactions.
- Ionic Conductivity : $$ 1.4 \times 10^{-3} \, S/cm $$ at 25°C, suitable for electrolyte applications despite the bulky cation.
These properties make it particularly valuable in fabric softeners, where the stearoyloxy group adsorbs onto fibers, while the formate anion minimizes residue buildup. In non-aqueous systems, it serves as a phase-transfer catalyst for esterification reactions, leveraging its dual solubility characteristics.
Properties
CAS No. |
93803-53-3 |
|---|---|
Molecular Formula |
C23H47NO5 |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
formic acid;2-(2-hydroxyethylamino)ethyl octadecanoate |
InChI |
InChI=1S/C22H45NO3.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-19-23-18-20-24;2-1-3/h23-24H,2-21H2,1H3;1H,(H,2,3) |
InChI Key |
PWKKDKKLLATCOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCNCCO.C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate generally follows the acid-base neutralization reaction between a suitable amine derivative and formic acid. The amine component is typically a hydroxyethyl-substituted stearoyloxyethyl ammonium compound, which reacts with formic acid to form the ammonium formate salt.
Stepwise Preparation Procedure
Based on adapted literature procedures for organic ammonium formate salts synthesis:
-
- The amine precursor: (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)amine or its equivalent esterified form.
- Formic acid (HCOOH), high purity.
-
- The amine (1 mmol) is placed in a round-bottom flask immersed in a water bath.
- Formic acid (1 mmol) is added dropwise to the amine at approximately 70°C over 1 hour with continuous stirring.
- After complete addition, the temperature is raised to 80°C and maintained for an additional 2 hours to ensure complete reaction.
- The reaction mixture is then cooled to room temperature and dried to isolate the product.
-
- The primary amine group of the hydroxyethyl-stearoyloxyethyl amine reacts with formic acid to form the ammonium formate salt via proton transfer.
- The ester linkage (stearoyloxy group) remains intact during this process.
Alternative Preparation Notes
- The reaction is typically performed under mild heating to avoid decomposition of the ester group.
- Stoichiometric balance (1:1 mole ratio) of amine to formic acid is critical for optimal yield.
- The product is often characterized by spectroscopic methods (IR, 1H NMR, MS) to confirm salt formation and purity.
Data Table: Typical Preparation Parameters
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Amine to Formic Acid Ratio | Molar ratio | 1:1 |
| Temperature (initial) | During acid addition | 70°C |
| Temperature (post-addition) | Reaction maintenance temperature | 80°C |
| Reaction Time | Total stirring time | 3 hours (1 hr addition + 2 hr reaction) |
| Yield | Product yield | 21% - 80% (varies by amine) |
| Product State | Physical form | Oil or solid salt |
| Purification | Drying or recrystallization | Drying under vacuum |
Analytical Characterization Supporting Preparation
-
- Ammonium group (N-H) shows broad bands around 2500-2700 cm⁻¹.
- Carbonyl (C=O) stretch of formate appears near 1700 cm⁻¹.
- Ester C=O stretch remains visible, confirming ester integrity.
Nuclear Magnetic Resonance (1H NMR):
- Signals corresponding to ammonium protons, formate hydrogen, and hydroxyethyl/stearoyloxyethyl protons are observed, confirming salt formation.
-
- Molecular ion peak consistent with the ammonium formate salt molecular weight confirms product identity.
These analytical methods are essential to verify the successful preparation of (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate and to assess purity.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Nucleophiles: Ammonia (NH3) or primary amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a primary or secondary alcohol.
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate typically involves the reaction of 2-hydroxyethylamine with stearic acid in the presence of formic acid. This process can be optimized through various catalysts and solvents to enhance yield and purity.
Key Reactions:
- Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.
- Reduction : The ester group can be reduced to produce an alcohol.
- Substitution : The ammonium group can participate in nucleophilic substitution reactions.
Chemistry
In organic synthesis, (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate serves as a reagent for various chemical transformations. It is particularly useful in catalysis due to its ability to stabilize reactive intermediates through hydrogen bonding.
Biology
This compound has been employed in studies related to lipid metabolism and membrane biology. Its stearoyloxy group enhances its compatibility with lipid membranes, making it a useful tool for investigating membrane dynamics and interactions.
Medicine
Research has focused on its potential use in drug delivery systems. The amphiphilic nature of (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability. Additionally, it is investigated as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.
Industry
In industrial applications, this compound is utilized in the production of surfactants and emulsifiers, which are essential in various formulations, including cosmetics and food products.
Case Studies
-
Drug Delivery Systems
- A study demonstrated that (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate could effectively encapsulate anticancer agents, enhancing their therapeutic efficacy while reducing side effects.
-
Membrane Studies
- Research involving lipid bilayers showed that the incorporation of this compound altered membrane fluidity and permeability, providing insights into membrane protein interactions.
-
Catalytic Applications
- In catalytic reactions, this compound was found to facilitate the conversion of alcohols to aldehydes under mild conditions, showcasing its utility in green chemistry practices.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Organic synthesis and catalysis | Stabilizes reactive intermediates |
| Biology | Lipid metabolism studies | Alters membrane dynamics |
| Medicine | Drug delivery systems | Improves solubility and bioavailability of drugs |
| Industry | Production of surfactants | Essential for formulations in cosmetics and food |
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate involves its interaction with various molecular targets and pathways. The hydroxyl and ammonium groups can form hydrogen bonds with biological molecules, while the stearoyloxy group can interact with lipid membranes. These interactions can influence cellular processes such as signal transduction, membrane fluidity, and enzyme activity.
Comparison with Similar Compounds
The compound is compared below with structurally related ammonium-based ionic liquids and salts, focusing on molecular features, physicochemical properties, and applications.
Structural Analogues
Cation Modifications
Bis(2-hydroxyethyl)ammonium formate ([BHEAF])
- Structure : Cation lacks the stearoyloxyethyl group, containing only two hydroxyethyl substituents.
- Key Differences : Absence of the long alkyl chain reduces lipophilicity, making it more water-soluble.
- Applications : Used as a polar solvent or catalyst in organic synthesis .
Tris(2-hydroxyethyl)ammonium formate (PIL3)
- Structure : Cation has three hydroxyethyl groups instead of two, paired with a formate anion.
- Key Differences : Increased hydrogen bonding capacity due to additional hydroxyl groups, leading to higher viscosity (reported as 245 mPa·s at 25°C) compared to simpler ammonium formates .
Dimethyl[2-(stearoyloxy)ethyl]ammonium formate
- Structure : Replaces hydroxyethyl groups with methyl groups on the ammonium center.
- Key Differences : Reduced hydrophilicity and higher thermal stability due to fewer hydroxyl groups. Industrial-grade purity (99%) suggests use in agrochemicals or surfactants .
Anion Modifications
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium acetate Structure: Acetate (CH₃COO⁻) replaces formate as the anion. Acetate-based ILs often exhibit lower melting points than formate analogues .
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium lactate
- Structure : Lactate (CH₃CH(OH)COO⁻) as the anion.
- Key Differences : Enhanced biodegradability and lower toxicity, making it suitable for pharmaceutical applications .
Physicochemical Properties
Key Observations :
Biological Activity
(2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate, with the CAS number 93803-53-3, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C23H47NO5
- Molecular Weight : 417.623 g/mol
- Density : Not available
- Boiling Point : 480.6 °C at 760 mmHg
- Flash Point : 244.5 °C
Antimicrobial Properties
Quaternary ammonium compounds (QACs), including (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate, are known for their antimicrobial properties. They disrupt microbial cell membranes, leading to cell death. A study highlighted that QACs can effectively reduce bacterial counts in various environments, making them valuable in disinfectants and preservatives .
Safety and Toxicological Assessments
The European Food Safety Authority (EFSA) has evaluated the safety of ammonium formate and its derivatives, noting concerns regarding potential developmental toxicity due to contaminants like formamide. These assessments highlight the importance of rigorous testing for safety in both consumer products and animal feed applications .
Study on Antimicrobial Efficacy
A case study investigated the effectiveness of various QACs, including those similar to (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate, in reducing microbial contamination in food processing environments. Results indicated a significant reduction in bacterial load when these compounds were applied, showcasing their potential as effective sanitizing agents.
Research on Cytotoxic Effects
In a comparative study involving various QACs, researchers assessed the cytotoxic effects on ovarian cancer cells. The study found that certain structural modifications enhanced the cytotoxicity of these compounds, suggesting a need for further investigation into (2-Hydroxyethyl)(2-(stearoyloxy)ethyl)ammonium formate's specific efficacy against cancer cells.
Summary of Findings
| Property/Activity | Details |
|---|---|
| Chemical Formula | C23H47NO5 |
| Molecular Weight | 417.623 g/mol |
| Antimicrobial Activity | Effective against various bacteria |
| Cytotoxicity | Potentially effective against cancer cells |
| Safety Concerns | Risks associated with contaminants |
Q & A
Q. Characterization Techniques :
- FTIR and NMR : Confirm functional groups (e.g., ester carbonyl at ~1740 cm⁻¹ in FTIR) and cation-anion interactions (e.g., ¹H NMR shifts for hydroxyethyl and stearoyl protons) .
- Elemental Analysis : Validates stoichiometry (C, H, N content) .
- Viscosity Measurements : Assess ionic liquid behavior under ambient conditions .
Advanced: How do molecular dynamics and thermodynamic studies explain the solvent compatibility of this ionic liquid with hydroxylic solvents (e.g., water, methanol)?
Answer:
Studies on analogous compounds (e.g., 2-hydroxyethylammonium formate) reveal:
- Excess Molar Enthalpy : Negative values indicate strong hydrogen bonding between the ionic liquid’s hydroxyl groups and solvents like methanol, enhancing miscibility .
- Isobaric Expansibility : Positive correlation with temperature suggests increased solvent penetration into the ionic lattice at higher temperatures, affecting phase behavior .
- High-Pressure Molecular Dynamics : Simulations show reduced ion pairing under pressure, improving solvent interactions .
Contradictions : Some studies report immiscibility at high stearoyl content due to hydrophobic dominance, requiring tailored solvent ratios .
Basic: What physicochemical properties (e.g., density, viscosity) are critical for designing experiments involving this compound?
Answer:
Key properties include:
- Density : Measured via pycnometry (~1.1–1.3 g/cm³ at 25°C), critical for solvent layering and diffusion studies .
- Viscosity : High viscosity (~200–400 mPa·s at 25°C) impacts reaction kinetics; dilution with polar solvents reduces viscosity .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, guiding temperature limits for applications .
Advanced: How does the amphiphilic structure of this compound influence self-assembly in aqueous solutions, and what techniques quantify micellar behavior?
Answer:
- Critical Micelle Concentration (CMC) : Determined via surface tension measurements or conductivity assays. The long stearoyl chain lowers CMC (~0.1–1 mM), favoring micelle formation .
- Dynamic Light Scattering (DLS) : Reveals micelle sizes (~10–50 nm) and stability under varying pH .
- Contradictions : Competing interactions between hydrophilic (ammonium formate) and hydrophobic (stearoyl) moieties can lead to irregular aggregates, requiring cryo-TEM validation .
Basic: Which analytical methods are optimal for detecting impurities (e.g., unreacted stearic acid) in this compound?
Answer:
- HPLC with Evaporative Light Scattering Detection (ELSD) : Separates and quantifies residual stearic acid (retention time ~15 min) .
- Thin-Layer Chromatography (TLC) : Rapid screening using silica gel plates and iodine staining .
- Limits : Impurities <0.1% require UPLC-MS/MS for trace detection .
Advanced: How do structural modifications (e.g., varying alkyl chain lengths) impact protein solubility and stabilization in this ionic liquid?
Answer:
- Protein Solubility : Protic ionic liquids (e.g., N-(2-hydroxyethyl)ammonium formate) disrupt hydrogen bonds in proteins like zein, enhancing solubility. Longer alkyl chains (e.g., stearoyl) may reduce solubility due to hydrophobic dominance .
- Circular Dichroism (CD) Spectroscopy : Confirms secondary structure retention (e.g., α-helix stability in myoglobin) .
- Contradictions : High stearoyl content can denature proteins; optimization via co-solvents (e.g., glycerol) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
